Cas no 1805293-83-7 (5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)
5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
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- Inchi: 1S/C9H7F5N2O2/c10-8(11)7-6(18-9(12,13)14)1-4(2-15)5(3-17)16-7/h1,3,8H,2,15H2
- InChI Key: RRRJPINIPMZAQT-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC(CN)=C(C=O)N=1)OC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 287
- XLogP3: 1.3
- Topological Polar Surface Area: 65.2
5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029080455-1g |
5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde |
1805293-83-7 | 97% | 1g |
$1,564.50 | 2022-04-01 |
5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
Introduction to 5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1805293-83-7)
5-(Aminomethyl)-2-(
The
This compound has been extensively studied for its potential applications in pharmaceutical research. Recent studies have highlighted its role as a key intermediate in the synthesis of novel therapeutic agents. For instance, researchers have explored its utility in developing kinase inhibitors, which are essential for treating various cancers and inflammatory diseases. The combination of the
In addition to its applications in kinase inhibition, 5-(Aminomethyl)-2-(
The synthesis of 5-(Aminomethyl)-2-(
The pharmacological properties of this compound have been further explored through computational modeling and experimental studies. Molecular docking simulations have been used to predict how this molecule interacts with biological targets such as enzymes and receptors. These simulations have provided valuable insights into the binding modes and affinity of potential drug candidates derived from this scaffold. Experimental validation through enzyme assays and cell-based assays has corroborated these computational findings, reinforcing the potential of this compound as a lead molecule for drug development.
In conclusion, 5-(Aminomethyl)-2-(
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